4-Acetoxy-3-methoxycinnamic acid

Description

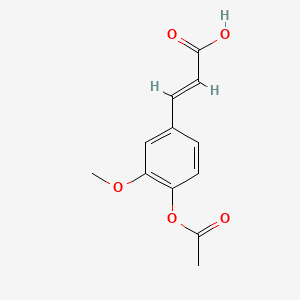

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-8(13)17-10-5-3-9(4-6-12(14)15)7-11(10)16-2/h3-7H,1-2H3,(H,14,15)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKNVZISLLDMOR-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062545, DTXSID301205242 | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34749-55-8, 2596-47-6 | |

| Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34749-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-(acetyloxy)-3-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002596476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetoxy-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 4-Acetoxy-3-methoxycinnamic Acid

This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of 4-acetoxy-3-methoxycinnamic acid. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and insights into its potential therapeutic applications.

Chemical and Physical Properties

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]prop-2-enoic acid | [1] |

| CAS Number | 2596-47-6 | [1][3] |

| Molecular Formula | C₁₂H₁₂O₅ | [1][2] |

| Molecular Weight | 236.22 g/mol | [3] |

| Appearance | White powder | [1][2] |

| Melting Point | 192.0-199.0 °C | [2] |

| Boiling Point | Estimated: ~342.6 °C (for 4-methoxycinnamic acid) | [4] |

| Solubility | Soluble in dimethyl sulfoxide and methanol (for 4-methoxycinnamic acid) | [5] |

| pKa | Estimated: ~4.54 (at 25°C for 4-methoxycinnamic acid) | [5] |

| InChI Key | IHKNVZISLLDMOR-GQCTYLIASA-N | [1] |

| SMILES | COC1=CC(=CC=C1OC(=O)C)C=CC(=O)O | [1] |

Table 2: Spectroscopic Data for Related Cinnamic Acid Derivatives

| Spectroscopic Technique | Key Observational Data (for related compounds) | Source(s) |

| ¹H NMR | Chemical shifts indicating the presence of carboxylic acid OH, C=C, aromatic benzene, and methoxy groups. | [6] |

| ¹³C NMR | Signals corresponding to carbonyl, aromatic, olefinic, and methoxy carbons. | [7] |

| FT-IR | Characteristic absorption bands for O-H (broad), C=O (sharp), C=C, and aromatic C-H stretches. | [7][8] |

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. | [9][10] |

Biological Activity and Signaling Pathways

While direct studies on the specific biological activities of this compound are limited, extensive research on its parent compound, ferulic acid (4-hydroxy-3-methoxycinnamic acid), and other cinnamic acid derivatives provides strong indications of its potential as a therapeutic agent, particularly in oncology.

Cinnamic acid and its derivatives have been shown to possess significant anticancer properties, including the induction of apoptosis (programmed cell death) in various cancer cell lines.[11][12] The primary mechanism of action is believed to involve the modulation of key signaling pathways that regulate cell survival and proliferation.

Apoptosis Induction

Ferulic acid has been demonstrated to trigger apoptosis in cancer cells by altering the expression of key regulatory proteins.[13] This includes the upregulation of pro-apoptotic proteins like p53 and p21, and the downregulation of cell cycle-promoting proteins such as cyclin D1 and cyclin E.[13] Furthermore, ferulic acid influences the intrinsic apoptotic pathway by modulating the levels of procaspases-3, -8, and -9, as well as the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[13] A related compound, alpha-cyano-4-hydroxy-3-methoxycinnamic acid, has also been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio in breast cancer cells.[14]

Inhibition of Pro-Survival Signaling Pathways

Ferulic acid has been found to block the activation of critical pro-survival signaling pathways in cancer cells, including the canonical Smad and the non-canonical extracellular-signal-regulated kinase (ERK)/Akt (protein kinase B) pathways.[13] The inhibition of these pathways disrupts tumor cell growth, proliferation, and survival. It is highly probable that this compound shares these inhibitory activities due to its structural similarity to ferulic acid.

Experimental Protocols

This section details generalized experimental methodologies for the synthesis, purification, and biological evaluation of this compound, based on established protocols for similar cinnamic acid derivatives.

Synthesis: Acetylation of Ferulic Acid

A common method for the synthesis of this compound is the acetylation of its precursor, ferulic acid.

Materials:

-

Ferulic acid

-

Acetic anhydride

-

Pyridine (as a catalyst)

-

Dichloromethane (as a solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Dissolve ferulic acid in dichloromethane in a round-bottom flask.

-

Add an excess of acetic anhydride and a catalytic amount of pyridine.

-

Reflux the mixture for a specified time (e.g., 2-4 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified using column chromatography or recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of ethyl acetate in hexane is typically effective.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate) and allow it to cool slowly to form crystals.

Analytical Methods

The purity and identity of the synthesized compound can be confirmed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity. A C18 column with a mobile phase of methanol and water (with 1% acetic acid) is commonly used.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to evaluate the cytotoxic effects of a compound on cancer cell lines.[13][16]

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]

Analysis of Apoptosis: Western Blotting

Western blotting is used to detect the expression levels of apoptosis-related proteins.[1][18][19][20]

Procedure:

-

Protein Extraction: Lyse the treated and untreated cancer cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for target proteins (e.g., caspases, PARP, Bcl-2, Bax) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound emerges as a promising compound for further investigation in the field of drug discovery, particularly for its potential anticancer activities. While direct experimental data for some of its properties are still needed, the extensive research on its parent compound, ferulic acid, and other cinnamic acid derivatives provides a solid foundation for predicting its biological efficacy. The experimental protocols outlined in this guide offer a systematic approach for its synthesis, purification, and evaluation in preclinical studies. Further research into its specific molecular targets and signaling pathways will be crucial in elucidating its full therapeutic potential.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. A10361.03 [thermofisher.com]

- 3. This compound | 2596-47-6 [chemicalbook.com]

- 4. 4-METHOXYCINNAMIC ACID | 943-89-5 [chemicalbook.com]

- 5. 4-Methoxycinnamic acid CAS#: 830-09-1 [m.chemicalbook.com]

- 6. 3-Methoxycinnamic acid(6099-04-3) 1H NMR spectrum [chemicalbook.com]

- 7. 4-METHOXYCINNAMIC ACID(943-89-5) 13C NMR spectrum [chemicalbook.com]

- 8. 4-METHOXYCINNAMIC ACID(943-89-5) IR Spectrum [m.chemicalbook.com]

- 9. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Methoxycinnamic acid, TMS derivative [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 13. benchchem.com [benchchem.com]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

- 15. itjfs.com [itjfs.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to 4-Acetoxy-3-methoxycinnamic Acid: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed protocol for the synthesis of 4-Acetoxy-3-methoxycinnamic acid. The information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, also known as acetylferulic acid, is a derivative of ferulic acid, a naturally occurring phenolic compound. The introduction of an acetyl group to the hydroxyl moiety of ferulic acid modifies its physicochemical properties, which can influence its biological activity and potential therapeutic applications.

The chemical structure of this compound is presented below:

IUPAC Name: (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]prop-2-enoic acid CAS Number: 2596-47-6 Molecular Formula: C₁₂H₁₂O₅ Molecular Weight: 236.22 g/mol

Synthesis of this compound

The primary method for the synthesis of this compound is through the acetylation of its precursor, ferulic acid (4-hydroxy-3-methoxycinnamic acid). This reaction typically involves the use of acetic anhydride as the acetylating agent.

Quantitative Data for Synthesis

The following table summarizes the quantitative data for a reported synthesis of this compound from ferulic acid[1].

| Parameter | Value |

| Starting Material | Ferulic Acid |

| Reactants | Acetic Anhydride, Sodium Hydroxide |

| Product | This compound |

| Yield | 71.4%[1] |

| Melting Point | 195-199 °C[1] |

| Purity | 98+% |

| Appearance | Colorless flaky crystal[1] |

Experimental Protocol: Acetylation of Ferulic Acid

This protocol is adapted from a documented synthesis of this compound[1].

Materials:

-

Ferulic acid (1.9421 g, 0.01000 mol)

-

Sodium hydroxide (NaOH) (1.9073 g, 0.04578 mol)

-

Acetic anhydride (1.2 mL, 1.2790 g, 0.01253 mol)

-

Dilute sulfuric acid

-

Anhydrous ethanol

-

Distilled water

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool to 10 °C.

-

Dissolve ferulic acid in the cooled NaOH solution.

-

To this solution, add acetic anhydride (1.2 mL) and stir for 10 minutes at 20 °C.

-

Continue stirring for an additional 20 minutes at room temperature.

-

Adjust the pH of the solution to 4-5 using dilute sulfuric acid, which will result in the formation of a white precipitate.

-

Filter the white precipitate and wash it thoroughly with water.

-

Recrystallize the crude product from anhydrous ethanol to obtain colorless, flaky crystals of this compound.

-

Dry the final product under vacuum.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to 4-Acetoxy-3-methoxycinnamic Acid: Synthesis, Properties, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxy-3-methoxycinnamic acid, a derivative of the naturally abundant ferulic acid, is a synthetic compound of increasing interest within the scientific community. This technical guide provides a comprehensive overview of its discovery—more accurately, its synthesis—and explores its physicochemical properties and potential biological applications. While not known to occur naturally, its structural relationship to ferulic acid, a potent antioxidant, positions it as a compound of interest for further investigation, particularly in the realm of cancer therapeutics. This document details the established laboratory synthesis protocol, presents available quantitative data on related compounds, and visualizes key experimental and biological pathways to facilitate a deeper understanding for research and development professionals.

Discovery and Synthesis

This compound is the acetate ester of ferulic acid, formed through the formal condensation of the phenolic hydroxyl group of ferulic acid with acetic acid. Extensive literature searches indicate that this compound is not of natural origin but is synthesized in the laboratory. The primary method for its preparation is the acetylation of ferulic acid.

Experimental Protocol: Synthesis of this compound

The following protocol details the chemical synthesis of this compound from ferulic acid.

Materials:

-

Ferulic acid

-

Acetic anhydride

-

Sodium hydroxide (NaOH)

-

Dilute sulfuric acid (H₂SO₄)

-

Anhydrous ethanol

-

Standard laboratory glassware

-

Magnetic stirrer

-

Filtration apparatus

-

Melting point apparatus

Procedure:

-

Dissolution: A solution is prepared by dissolving ferulic acid and sodium hydroxide in water, maintained at a temperature below 10°C.

-

Acetylation: Acetic anhydride is added to the solution. The mixture is stirred for 10 minutes at 20°C, followed by an additional 20 minutes at room temperature.

-

Acidification: The pH of the solution is carefully adjusted to 4-5 using dilute sulfuric acid. This step facilitates the precipitation of the product.

-

Isolation: The resulting white precipitate of this compound is collected by filtration and washed thoroughly with water.

-

Purification: The crude product is purified by recrystallization from anhydrous ethanol to yield colorless, flaky crystals.

Characterization: The final product can be characterized using various spectroscopic methods, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of acetyl and other characteristic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: To detect the presence of key functional groups such as carbonyls (from the carboxylic acid and ester) and C-O bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Natural Occurrence

Current scientific literature and chemical databases do not indicate that this compound is a naturally occurring compound. Its precursor, ferulic acid (4-hydroxy-3-methoxycinnamic acid) , however, is ubiquitously found throughout the plant kingdom. It is particularly abundant in the seeds and leaves of plants and is a component of the cell walls of grains, fruits, and vegetables.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₅ |

| Molecular Weight | 236.22 g/mol |

| CAS Number | 2596-47-6 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 192-199 °C |

| Solubility | Soluble in ethanol, methanol, and other organic solvents. |

| ¹H NMR | Characteristic peaks for the vinyl, aromatic, methoxy, and acetyl protons are expected. The exact chemical shifts are dependent on the solvent used for analysis. |

| ¹³C NMR | Expected signals include those for the carbonyl carbons of the carboxylic acid and ester, aromatic carbons, methoxy carbon, and the vinyl carbons. |

| IR (cm⁻¹) | Expected characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid and ester), C=C (aromatic and vinyl), and C-O stretching vibrations. |

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are limited, research on closely related cinnamic acid derivatives provides valuable insights into its potential therapeutic applications, particularly in oncology.

A study on alpha-cyano-4-hydroxy-3-methoxycinnamic acid (a structural analog) has demonstrated its ability to inhibit proliferation and induce apoptosis in human breast cancer cells. This suggests that the core cinnamic acid scaffold, with modifications at the 4-position, can possess significant anti-cancer properties. The mechanism of action is often linked to the induction of programmed cell death, or apoptosis.

Quantitative Data on a Related Compound

The following table presents quantitative data on the cytotoxic effects of alpha-cyano-4-hydroxy-3-methoxycinnamic acid on various breast cancer cell lines. This data serves as a proxy to highlight the potential potency of similar cinnamic acid derivatives.

| Cell Line | Treatment Concentration (µmol/L) | Duration (h) | Apoptosis Induction (%) | Necrosis Induction (%) |

| MCF-7 | 200 | 48 | 85.8 | 21.6 |

| MDA-MB-231 | 200 | 48 | 77.6 | 13.0 |

| T47D | 200 | 48 | 65.9 | 31.8 |

Data extracted from a study on alpha-cyano-4-hydroxy-3-methoxycinnamic acid.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Apoptosis Signaling Pathway

The diagram below represents a simplified intrinsic (mitochondrial) apoptosis pathway that can be induced by cinnamic acid derivatives in cancer cells, based on findings from related compounds.

Caption: Intrinsic apoptosis pathway potentially induced by cinnamic acid derivatives.

Conclusion

This compound is a synthetically accessible derivative of the widespread natural product, ferulic acid. While its own biological activities are not yet extensively documented, the known anti-cancer properties of related cinnamic acid derivatives, particularly their ability to induce apoptosis in cancer cell lines, mark it as a compound with considerable therapeutic potential. The straightforward synthesis and the promising biological context of its structural class make this compound a compelling candidate for further investigation in drug discovery and development programs. This guide provides a foundational resource for researchers embarking on the study of this and similar molecules.

4-Acetoxy-3-methoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy-3-methoxycinnamic acid, also known as acetylferulic acid, is a synthetic derivative of ferulic acid. Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous natural phenolic compound found in various plant sources and is well-documented for its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The acetylation of the phenolic hydroxyl group in ferulic acid to form this compound is a chemical modification that may alter its physicochemical properties, such as lipophilicity, which in turn could influence its bioavailability and biological activity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and associated signaling pathways, largely extrapolated from its parent compound, ferulic acid.

Chemical and Physical Properties

This compound is the acetate ester of ferulic acid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2596-47-6 | [1] |

| Molecular Formula | C₁₂H₁₂O₅ | [2] |

| Molecular Weight | 236.22 g/mol | [2] |

| IUPAC Name | (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]prop-2-enoic acid | |

| Appearance | White flaky crystal | [1] |

| Melting Point | 195-199 °C | [1] |

| Solubility | Soluble in anhydrous alcohol | [1] |

Synthesis

The synthesis of this compound is typically achieved through the acetylation of ferulic acid. The following protocol is based on a reported method for the synthesis of acetyl ferulic acid.[1]

Experimental Protocol: Acetylation of Ferulic Acid

Materials:

-

Ferulic acid

-

Sodium hydroxide (NaOH)

-

Acetic anhydride

-

Sulfuric acid (dilute)

-

Anhydrous ethanol

-

Distilled water

Procedure:

-

Dissolve ferulic acid (0.010 mol, 1.94 g) and sodium hydroxide (0.046 mol, 1.84 g) in water at 10 °C with stirring.

-

To this solution, add acetic anhydride (0.013 mol, 1.2 ml) dropwise.

-

After the addition is complete, stir the mixture for 10 minutes at 20 °C, followed by 20 minutes at room temperature.

-

Adjust the pH of the solution to 4-5 using dilute sulfuric acid. This will cause a white precipitate to form.

-

Collect the precipitate by filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from anhydrous ethanol to obtain colorless, flaky crystals of this compound.[1]

Expected Yield: Approximately 71%[1]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Therapeutic Applications

Direct experimental data on the biological activity of this compound is limited. However, based on the extensive research on its parent compound, ferulic acid, and general principles of how acetylation can modify the activity of phenolic compounds, we can infer its potential therapeutic applications. Acetylation can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes and potentially improve its bioavailability.

Potential Anticancer Activity

Ferulic acid has demonstrated anticancer properties by modulating various cellular signaling pathways, inducing apoptosis, and inhibiting tumor growth.[3] It is plausible that this compound retains or possesses enhanced anticancer activity.

Potential Mechanisms of Action (Inferred from Ferulic Acid):

-

Induction of Apoptosis: Ferulic acid has been shown to induce apoptosis in cancer cells.[3] This process is a regulated form of cell death crucial for eliminating damaged or cancerous cells. The intrinsic apoptotic pathway is a likely target.

-

Cell Cycle Arrest: By interfering with the cell cycle, the compound could halt the proliferation of cancer cells.

Hypothetical Apoptosis Signaling Pathway:

Caption: Hypothetical apoptosis induction by this compound.

Potential Anti-inflammatory Activity

Ferulic acid exhibits significant anti-inflammatory effects.[4] Studies on ferulic acid have shown that it can suppress the production of pro-inflammatory mediators.[5]

Potential Mechanisms of Action (Inferred from Ferulic Acid):

-

Inhibition of Pro-inflammatory Enzymes: Ferulic acid can inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3]

-

Modulation of Inflammatory Signaling Pathways: It has been shown to block the activation of the NLRP3 inflammasome and induce autophagy.[5]

Potential Neuroprotective Activity

Ferulic acid and other cinnamic acid derivatives have been investigated for their neuroprotective effects against various neurotoxic insults.[6][7]

Potential Mechanisms of Action (Inferred from Ferulic Acid and Related Compounds):

-

Antioxidant Effects: By scavenging reactive oxygen species (ROS), the compound could protect neuronal cells from oxidative stress-induced damage.

-

Modulation of Neuronal Signaling: It may interfere with pathways involved in neuronal cell death, such as those initiated by glutamate excitotoxicity.[8]

Quantitative Data

| Compound/Derivative | Cell Line(s) | Assay Type | IC₅₀ Value(s) | Reference |

| A coumarin-cinnamic acid hybrid (Cpd 4) | HL60, MCF-7, A549 | MTT Assay | 8.09, 3.26, 9.34 µM | [9] |

| Thiazolidinedione derivative (PZ-11) | MCF-7 | Cytotoxicity Assay | 17.35 µM | [10] |

| A pyranoindole derivative (4a) | Huh7 | Anti-cancer Assay | 4.29 µM | [11] |

Pharmacokinetics

There is no specific pharmacokinetic data available for this compound. However, studies on ferulic acid in rats can provide some insights. Ferulic acid is rapidly absorbed and also rapidly cleared from the body.[12][13] The acetylation of the hydroxyl group in this compound increases its lipophilicity, which could potentially lead to:

-

Increased absorption: Enhanced ability to cross the intestinal wall.

-

Altered distribution: Potentially greater distribution into tissues, including the brain.

-

Modified metabolism: The acetyl group may be hydrolyzed in vivo to release ferulic acid, making this compound a potential prodrug.

Pharmacokinetic Parameters of Ferulic Acid in Rats (for reference):

| Administration Route | Dose (mg/kg) | Cₘₐₓ (mg/L) | Tₘₐₓ (h) | AUC₀₋ₜ (min·mg/L) | Reference |

| Intragastric | 20 | 12.20 ± 2.46 | - | 281.47 ± 46.76 | [14] |

| Oral | 10 | 8.17 | 0.03 | 2594.45 (h·ng/mL) | [15] |

| Intravenous | 2 | - | - | - | [13] |

| Intravenous | 10 | - | - | - | [13] |

Experimental Protocols and Workflows

In Vitro Anticancer Activity Screening

The following is a generalized workflow for assessing the anticancer activity of a test compound like this compound.

Caption: General workflow for in vitro anticancer drug screening.

Protocol for MTT Assay:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[16]

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a derivative of the well-studied natural compound, ferulic acid. While direct research on this acetylated form is limited, its chemical relationship to ferulic acid suggests a strong potential for similar or even enhanced biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The increased lipophilicity due to acetylation may improve its pharmacokinetic profile, making it an interesting candidate for further investigation in drug development. The protocols and workflows provided in this guide offer a starting point for researchers to synthesize and evaluate the therapeutic potential of this compound. Further in-depth studies are warranted to fully characterize its biological activities, mechanisms of action, and pharmacokinetic properties.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Acetyl ferulic acid | C12H12O5 | CID 69501299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]

- 5. Ferulic acid exhibits anti-inflammatory effects by inducing autophagy and blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 14. Pharmacokinetic Study of Ferulic Acid Following Transdermal or Intragastric Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of ferulic acid and potential interactions with Honghua and clopidogrel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

Spectral Data Analysis of 4-Acetoxy-3-methoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Acetoxy-3-methoxycinnamic acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a combination of predicted data based on closely related analogs and established analytical methodologies. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical techniques.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds, including ferulic acid, 4-methoxycinnamic acid, and other cinnamic acid derivatives.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 12.0 - 13.0 | Singlet (broad) | - |

| Ar-H (position 2) | ~7.3 | Doublet | ~1.8 |

| Ar-H (position 6) | ~7.1 | Doublet of doublets | ~8.2, 1.8 |

| Ar-H (position 5) | ~7.0 | Doublet | ~8.2 |

| =CH- (α to COOH) | ~6.4 | Doublet | ~16.0 |

| =CH- (β to COOH) | ~7.7 | Doublet | ~16.0 |

| -OCH₃ | ~3.9 | Singlet | - |

| -OCOCH₃ | ~2.3 | Singlet | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns on a cinnamic acid scaffold.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O (acid) | ~168 |

| -C=O (acetate) | ~169 |

| Ar-C (position 1) | ~127 |

| Ar-C (position 2) | ~112 |

| Ar-C (position 3) | ~152 |

| Ar-C (position 4) | ~141 |

| Ar-C (position 5) | ~123 |

| Ar-C (position 6) | ~124 |

| =CH- (α to COOH) | ~118 |

| =CH- (β to COOH) | ~145 |

| -OCH₃ | ~56 |

| -OCOCH₃ | ~21 |

Note: Predicted values are based on established substituent effects on the chemical shifts of aromatic and olefinic carbons.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic/Vinylic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Carboxylic acid) | 1710 - 1680 | Strong |

| C=O (Ester) | 1770 - 1750 | Strong |

| C=C (Alkene) | 1640 - 1620 | Medium |

| C=C (Aromatic) | 1600, 1515 | Medium |

| C-O (Ester/Ether) | 1250 - 1100 | Strong |

Note: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer.

Mass Spectrometry (MS) Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 237.0758 |

| [M+Na]⁺ | 259.0577 |

| [M+K]⁺ | 275.0316 |

| [M-H]⁻ | 235.0612 |

Source: Predicted data from computational sources.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize cinnamic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The choice of solvent depends on the solubility of the compound.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition :

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet) :

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ionization technique.

-

Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition (ESI) :

-

Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography (LC) system.

-

Acquire mass spectra in both positive and negative ion modes to observe different adducts.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and inducing fragmentation.

-

-

Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion and its adducts. The fragmentation pattern from MS/MS experiments can be used to confirm the structure.

Visualizations

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis and characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical compound.

The Potential Biological Activities of Acetylferulic Acid: A Technical Guide for Researchers

December 26, 2025

Introduction

Ferulic acid (FA), a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Its therapeutic potential, however, can be constrained by factors such as suboptimal bioavailability. To address this, researchers have explored the synthesis of various FA derivatives, with acetylferulic acid emerging as a compound of interest. The acetylation of the phenolic hydroxyl group in ferulic acid is hypothesized to enhance its lipophilicity, potentially leading to improved cell membrane permeability and, consequently, augmented biological activity.

This technical guide provides an in-depth overview of the known and potential biological activities of acetylferulic acid. Given the nascent stage of research specifically focused on this derivative, this document will also draw upon the extensive knowledge of its parent compound, ferulic acid, to extrapolate potential mechanisms and activities. This guide is intended for researchers, scientists, and professionals in drug development, offering a compendium of available data, experimental methodologies, and an exploration of the underlying signaling pathways.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. Ferulic acid is a potent antioxidant, and its derivatives are often synthesized to enhance this property.[3]

Quantitative Data on Antioxidant Activity

While extensive quantitative data for acetylferulic acid is not yet widely available, studies on similar acylated derivatives suggest that esterification can modulate antioxidant capacity. For instance, a comparative study on propionyl ferulate (PF), a structurally similar derivative to acetylferulic acid, demonstrated enhanced scavenging activity against several free radicals compared to ferulic acid (FA).[4]

| Compound | Assay | IC50 / Activity | Reference |

| Propionyl Ferulate (PF) | DPPH Radical Scavenging | Superior to FA and L-ascorbic acid at all tested concentrations. | [4] |

| Propionyl Ferulate (PF) | Hydroxyl Radical Scavenging | Better scavenging activity than FA and L-ascorbic acid at 0.01 and 0.05 µg/ml. | [4] |

| Propionyl Ferulate (PF) | Nitric Oxide Radical Scavenging | Stronger scavenging activity compared to FA and L-ascorbic acid. | [4] |

| Ferulic Acid (FA) | DPPH Radical Scavenging | 64% scavenging at 100 µg/ml. | [5] |

| Ferulic Acid (FA) | ROS Scavenging (in RAW 264.7 cells) | 76% inhibition of ROS production at 100 µg/ml. | [5] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [3][6]

This assay assesses the ability of a compound to act as a free radical scavenger.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., acetylferulic acid) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the stock solution to achieve a range of final concentrations.

-

Prepare a solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of each concentration of the test compound.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Ferulic acid has demonstrated significant anti-inflammatory properties by modulating various signaling pathways.[7][8] It is anticipated that acetylferulic acid would exhibit similar, if not enhanced, anti-inflammatory effects.

Quantitative Data on Anti-inflammatory Activity

Specific IC50 values for acetylferulic acid in anti-inflammatory assays are not yet well-documented in publicly available literature. However, studies on ferulic acid provide a benchmark for its potential efficacy.

| Compound | Assay | Cell Line | Effect | Reference |

| Ferulic Acid | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | 74% inhibition at 100 µg/ml. | [5] |

| Ferulic Acid | Lipoxygenase Inhibition | Soybean lipoxygenase | Moderate activity. | [9] |

| Ferulic Acid Derivative (Compound 7) | 5-Lipoxygenase Inhibition | IC50 = 10 ± 0.2 µmol/L | [10] | |

| Ferulic Acid Derivative (Compound 6) | 5-Lipoxygenase Inhibition | IC50 = 5.28 ± 0.1 µmol/L | [10] |

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in Macrophages [11]

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator NO in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in appropriate media.

-

-

Compound Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration.

-

Stimulate the cells with LPS to induce NO production.

-

-

Measurement of NO Production:

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

-

Anticancer Activity

Ferulic acid has been shown to possess anticancer properties against various cancer cell lines through the modulation of cell proliferation, apoptosis, and key signaling pathways.[12][13][14] Derivatives of ferulic acid, including acetylferulic acid, are being investigated for enhanced cytotoxic effects.

Quantitative Data on Anticancer Activity

Emerging evidence suggests that acetylferulic acid derivatives may have superior anticancer activity compared to the parent compound.

| Compound | Cell Line | Assay | Effect | Reference |

| Acetylferulic acid derivatives (4a and 4b) | HCT116 (Colon Carcinoma) | Cytotoxicity (MTT assay) | Higher cytotoxicity than ferulic acid. | [15] |

| Ferulic Acid | MCF-7 (Breast Cancer) | Proliferation | Inhibition of cell proliferation. | [12][16] |

| Ferulic Acid | 4T1 (Breast Cancer) | Cytotoxicity | IC50 of 500 μg/mL. | [17] |

| Ferulic Acid | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 3–100 μM | [17] |

Experimental Protocols

MTT Cytotoxicity Assay [6][14]

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., MCF-7, HCT116) in the appropriate medium.

-

-

Compound Treatment:

-

Seed the cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Measurement and Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Neuroprotective Effects

Ferulic acid has demonstrated neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases.[18][19][20] This protection is often attributed to its antioxidant and anti-inflammatory activities.

Experimental Evidence of Neuroprotection

Studies using the PC12 cell line, a common model for neuronal cells, have shown that ferulic acid can protect against hypoxia-induced neurotoxicity by increasing cell viability, scavenging free radicals, and reducing apoptosis.[21][22] While specific data for acetylferulic acid is limited, its potential for enhanced blood-brain barrier penetration suggests it could be a promising neuroprotective agent.

Experimental Protocols

Neuroprotection Assay in PC12 Cells [21]

This protocol assesses the ability of a compound to protect neuronal cells from damage induced by stressors like hypoxia.

-

Cell Culture:

-

Culture PC12 cells in a suitable medium.

-

-

Induction of Neurotoxicity:

-

Expose the cells to a stressor, such as hypoxia, to induce cell damage.

-

-

Compound Treatment:

-

Treat the cells with different concentrations of the test compound before, during, or after the induction of neurotoxicity.

-

-

Assessment of Neuroprotection:

-

Measure cell viability using methods like the MTT assay.

-

Assess membrane damage by measuring the release of lactate dehydrogenase (LDH).

-

Quantify apoptosis using techniques like TUNEL staining or flow cytometry.

-

Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels.

-

Signaling Pathways

The biological activities of ferulic acid and, by extension, acetylferulic acid, are mediated through the modulation of several key intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

Ferulic acid is known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of the inflammatory response.[8][23][24] It can also modulate the MAPK (Mitogen-activated protein kinase) pathway.[22]

Caption: Acetylferulic acid's potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Anticancer Signaling Pathways

The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein kinase B) pathway is crucial for cell growth and survival and is often dysregulated in cancer. Ferulic acid has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[14][25][26][27]

Caption: Potential anticancer mechanism of acetylferulic acid through PI3K/Akt pathway inhibition.

Experimental Workflow for Synthesis and Evaluation

The general process for investigating the biological activities of acetylferulic acid involves its synthesis, purification, and subsequent evaluation in various biological assays.

Caption: General experimental workflow for the synthesis and biological evaluation of acetylferulic acid.

Conclusion and Future Directions

Acetylferulic acid represents a promising derivative of ferulic acid with the potential for enhanced biological activities. The acetylation of the phenolic hydroxyl group is a strategic modification aimed at improving its lipophilicity and, consequently, its bioavailability and efficacy. While current research specifically on acetylferulic acid is limited, the extensive data on its parent compound, ferulic acid, provides a strong foundation for its expected antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.

Future research should focus on a comprehensive evaluation of acetylferulic acid's biological activities, including the determination of quantitative metrics such as IC50 values in a variety of assays. In-depth studies are also required to elucidate the specific signaling pathways modulated by acetylferulic acid and to compare its efficacy directly with that of ferulic acid in both in vitro and in vivo models. Such investigations will be crucial in determining the therapeutic potential of acetylferulic acid and its viability as a lead compound in drug development.

References

- 1. scirp.org [scirp.org]

- 2. Molecular mechanism of ferulic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. japsonline.com [japsonline.com]

- 5. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant, 5-Lipoxygenase Inhibitory and Cytotoxic Activities of Compounds Isolated from the Ferula lutea Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ferulic acid protects PC12 neurons against hypoxia by inhibiting the p-MAPKs and COX-2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Ferulic acid protects PC12 neurons against hypoxia by inhibiting the p-MAPKs and COX-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ferulic acid protects PC12 neurons against hypoxia by inhibiting the p-MAPKs and COX-2 pathways [ijbms.mums.ac.ir]

- 23. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes [mdpi.com]

- 24. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 25. scialert.net [scialert.net]

- 26. researchgate.net [researchgate.net]

- 27. e-century.us [e-century.us]

4-Acetoxy-3-methoxycinnamic Acid: A Technical Review of a Ferulic Acid Derivative

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive review of the available scientific literature on 4-Acetoxy-3-methoxycinnamic acid. As a derivative of the well-studied ferulic acid, its biological activities and therapeutic potential are intrinsically linked to its parent compound. This document synthesizes the existing data, focusing on quantitative findings, experimental methodologies, and relevant signaling pathways to support further research and development.

Chemical and Physical Properties

This compound, also known as acetylferulic acid, is the acetate ester of ferulic acid.[1] The acetylation of the phenolic hydroxyl group of ferulic acid results in a compound with altered physicochemical properties, which may influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Reference |

| CAS Number | 2596-47-6 | [1] |

| Molecular Formula | C₁₂H₁₂O₅ | [2] |

| Molecular Weight | 236.22 g/mol | [2] |

| Appearance | White solid | [No direct evidence] |

| Storage | 2-8°C, dry, sealed | [3] |

Synthesis

The synthesis of this compound typically involves the acetylation of ferulic acid (4-hydroxy-3-methoxycinnamic acid). A general synthetic approach is the reaction of ferulic acid with acetic anhydride.

A related synthesis of 4-acetoxy-3-methoxybenzoic acid from 4-hydroxy-3-methoxybenzoic acid involves heating with acetic anhydride in xylene.[4] This suggests a similar approach could be employed for the cinnamic acid derivative.

Biological and Pharmacological Activities

Direct studies on the biological and pharmacological activities of this compound are limited in the public domain. However, as an acetylated form of ferulic acid, it is hypothesized to act as a prodrug, releasing ferulic acid upon hydrolysis in vivo. Therefore, the extensive biological activities of ferulic acid are of high relevance. Ferulic acid is known for its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[5][6][7]

Anticancer Activity

Ferulic acid and its derivatives have demonstrated potential in cancer therapy. For instance, α-cyano-4-hydroxy-3-methoxycinnamic acid (a derivative of ferulic acid) has been shown to inhibit proliferation and induce apoptosis in human breast cancer cells.[8][9] This effect was observed to be dose- and time-dependent and was associated with an increase in the pro-apoptotic protein Bax.[8][9]

| Compound | Cell Line | Activity | Quantitative Data | Reference |

| α-cyano-4-hydroxy-3-methoxycinnamic acid | MCF-7, T47D, MDA-231 | Inhibition of proliferation, induction of apoptosis | Dose- and time-dependent decrease in cell viability | [8][9] |

Esters of methoxylated cinnamic acids have also been investigated for their antitumor potential against non-small-cell lung cancer and melanoma cells.[10]

Anti-inflammatory Activity

Derivatives of cinnamic acids, including those structurally related to this compound, have shown anti-inflammatory effects. For example, a series of derivatives of ferulic, sinapic, and 3,4-dimethoxycinnamic acid demonstrated anti-inflammatory activity in a carrageenan-induced rat paw edema model.[11][12]

| Compound Class | Model | Activity | Quantitative Data | Reference |

| Ferulic, Sinapic, and 3,4-Dimethoxycinnamic Acid Derivatives | Carrageenan-induced rat paw edema | Reduction of edema | 17–72% reduction at 150 μmol/kg | [11][12] |

Neuroprotective Activity

p-Methoxycinnamic acid, another related compound, has demonstrated neuroprotective effects. In primary cultures of rat cortical cells injured with glutamate, it showed a high potency of neuroprotective activity.[13]

| Compound | Model | Activity | Quantitative Data | Reference |

| p-Methoxycinnamic acid | Glutamate-injured rat cortical cells | Neuroprotection | 78% cell viability at 1 µM | [13] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of cinnamic acid derivatives are described in the literature.

Synthesis of Cinnamic Acid Derivatives

Synthesis of 4-Methoxycinnamic Acid: A mixture of 4-methoxybenzaldehyde, malonic acid, and β-alanine in pyridine is heated under reflux. After cooling, the reaction mixture is acidified with concentrated HCl, and the resulting precipitate is collected by vacuum filtration, washed, and recrystallized.[14]

Esterification of 4-Methoxycinnamic Acid: 4-Methoxycinnamic acid is dissolved in DMF, and cesium carbonate and iodoethane are added. The mixture is stirred at 50°C. The reaction is quenched with HCl, and the product is extracted.[14]

Cell Viability and Apoptosis Assays

Cell Culture: Human breast cancer cell lines (MCF-7, T47D, MDA-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Cell Viability Assay: Cells are treated with the test compound at various concentrations and time intervals. Cell viability is assessed using methods like the trypan blue dye exclusion assay.[9]

Apoptosis Assay: Apoptosis can be evaluated by methods such as Annexin V-FITC and propidium iodide staining followed by flow cytometry.[9]

Signaling Pathways and Mechanisms of Action

The biological effects of ferulic acid and its derivatives are mediated through various signaling pathways. As a likely prodrug, this compound would exert its effects through the pathways modulated by ferulic acid.

Apoptosis Induction in Cancer Cells

The anticancer effects of ferulic acid derivatives are often linked to the induction of apoptosis. This can occur through the modulation of the Bax/Bcl-2 ratio, favoring apoptosis.[8][9]

Caption: Proposed apoptotic pathway of ferulic acid derivatives.

Anti-inflammatory Action

The anti-inflammatory mechanism of related cinnamic acid derivatives may involve the inhibition of inflammatory mediators.

Caption: General anti-inflammatory mechanism of cinnamic acid derivatives.

Conclusion

While direct research on this compound is not extensive, its structural relationship to ferulic acid suggests significant therapeutic potential. The acetylation may serve as a prodrug strategy to improve the pharmacokinetic properties of ferulic acid. The wealth of data on ferulic acid and related cinnamic acid derivatives provides a strong foundation for future investigations into the specific biological activities and mechanisms of action of this compound. Further studies are warranted to elucidate its profile as a potential therapeutic agent.

References

- 1. This compound | 2596-47-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. abmole.com [abmole.com]

- 4. prepchem.com [prepchem.com]

- 5. A recent overview on the biological and pharmacological activities of ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality | MDPI [mdpi.com]

- 12. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. websites.umich.edu [websites.umich.edu]

Methodological & Application

Synthesis Protocol for 4-Acetoxy-3-methoxycinnamic Acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-Acetoxy-3-methoxycinnamic acid, also known as acetylferulic acid. The primary method described is the acetylation of ferulic acid, a readily available natural product. An alternative synthesis route commencing from vanillin is also presented for comparison. This document includes a comprehensive experimental protocol, a summary of quantitative data, and a visualization of a key signaling pathway influenced by the parent compound, ferulic acid, to provide context for its biological relevance.

Introduction

This compound is the acetate ester of ferulic acid, a phenolic compound found in various plant sources. Ferulic acid and its derivatives are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The acetylation of ferulic acid can modify its physicochemical properties, such as lipophilicity, which may influence its bioavailability and therapeutic efficacy. This document outlines a straightforward and efficient laboratory-scale synthesis of this compound.

Data Presentation

Two primary synthesis routes are summarized below with their respective quantitative data for easy comparison.

| Parameter | Synthesis from Ferulic Acid | Synthesis from Vanillin |

| Starting Material | Ferulic Acid | Vanillin |

| Key Reagents | Acetic anhydride, Sodium hydroxide | Acetic anhydride, Sodium acetate, Pyridine |

| Reaction Type | Acetylation | Perkin condensation with in-situ O-acetylation |

| Yield | 71.4%[1] | ~65%[2] |

| Melting Point | 195-199°C[1] | 73.5-74°C[2] |

| Purity | Recrystallized | Recrystallized |

Note: The significant difference in melting points may be attributed to polymorphic forms of the final product or the presence of impurities.

Experimental Protocols

Method 1: Synthesis from Ferulic Acid[1]

This protocol details the acetylation of ferulic acid using acetic anhydride in an alkaline solution.

Materials:

-

Ferulic acid (1.94 g, 0.010 mol)

-

Sodium hydroxide (NaOH) (1.91 g, 0.048 mol)

-

Acetic anhydride (1.2 mL, 0.013 mol)

-

Dilute sulfuric acid

-

Anhydrous ethanol

-

Distilled water

-

Reaction flask

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Prepare a solution of ferulic acid (1.94 g) and sodium hydroxide (1.91 g) in a suitable amount of water in a reaction flask.

-

Cool the solution to below 10°C using an ice bath.

-

While stirring, add acetic anhydride (1.2 mL) to the cooled solution.

-

Continue stirring at 20°C for 10 minutes, then at room temperature for an additional 20 minutes.

-

Adjust the pH of the solution to 4-5 by the slow addition of dilute sulfuric acid. This will cause a white precipitate to form.

-

Collect the white precipitate by filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from anhydrous ethanol to obtain colorless flaky crystals of this compound (1.69 g, 71.4% yield).

-

Dry the purified crystals and determine the melting point (expected: 195-199°C).

Method 2: Synthesis from Vanillin[2]

This protocol describes the synthesis via a Perkin condensation of vanillin with concurrent O-acetylation.

Materials:

-

Vanillin (10 g, 65.7 mmol)

-

Sodium acetate (8.63 g, 105 mmol)

-

Acetic anhydride (75 mL)

-

Pyridine (0.5 mL)

-

Acetic acid

-

Distilled water

-

Reflux apparatus

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

In a reaction flask, combine vanillin (10 g), sodium acetate (8.63 g), and acetic anhydride (75 mL).

-

Add pyridine (0.5 mL) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by filtration and wash with water.

-

Purify the crude product by recrystallization from a mixture of acetic acid and water to yield a light yellow powder of this compound (~65% yield).

-

Dry the purified product and determine the melting point (expected: 73.5-74°C).

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from ferulic acid.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway

Ferulic acid, the precursor to this compound, is known to modulate various cellular signaling pathways. One of the key pathways is the Nrf2-mediated antioxidant response. The following diagram illustrates the activation of this pathway by ferulic acid.

Caption: Ferulic acid activates the Nrf2 antioxidant pathway.

References

Application Notes: In Vitro Antioxidant Assays for 4-Acetoxy-3-methoxycinnamic Acid

Introduction

4-Acetoxy-3-methoxycinnamic acid is an acetylated derivative of ferulic acid, a well-known phenolic compound found extensively in plants. Ferulic acid and its derivatives are recognized for their potent antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metals.[1] The antioxidant capacity of phenolic acids is closely linked to their chemical structure, including the presence of hydroxyl and methoxy groups on the aromatic ring.[2][3] The introduction of an acetoxy group in place of the phenolic hydroxyl group on this compound may influence its antioxidant activity, potentially altering its radical scavenging efficacy and lipophilicity.[4]

These application notes provide detailed protocols for three common in vitro assays—DPPH, ABTS, and FRAP—to evaluate the antioxidant potential of this compound. These methods are essential for researchers in natural product chemistry, pharmacology, and drug development to screen and characterize novel antioxidant compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to determine the free-radical scavenging ability of a compound.[5] The stable DPPH radical has a deep violet color with an absorption maximum around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[5][6]

Experimental Protocol

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Positive controls: Ascorbic acid, Trolox, or Ferulic acid

-

96-well microplate

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and kept in the dark to prevent degradation.[7]

-

Preparation of Test Compound and Standards:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a similar concentration range for a positive control like Ascorbic acid.[7]

-

-

Assay Execution:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the various dilutions of the test compound, positive control, or methanol (as a blank) to the respective wells.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[7]

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100[7]

Where:

-

A_control is the absorbance of the DPPH solution with methanol.

-

A_sample is the absorbance of the DPPH solution with the test compound or standard.

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the concentration of the test compound.

Data Presentation (Example)

Note: The following data is illustrative for this compound and its parent compound, ferulic acid. Actual results must be determined experimentally.

| Compound | Concentration (µg/mL) | % Scavenging (Mean ± SD) | IC50 (µg/mL) |

| This compound | 10 | 15.2 ± 1.1 | |

| 25 | 33.5 ± 2.4 | ||

| 50 | 58.1 ± 3.0 | ~ 45.5 | |

| 100 | 85.3 ± 2.8 | ||

| 200 | 92.4 ± 1.9 | ||

| Ferulic Acid (Control) | 10 | 45.6 ± 2.5 | |

| 25 | 78.9 ± 3.1 | ~ 15.8 | |

| 50 | 93.1 ± 1.5 |

Workflow Diagram

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[9] The resulting blue-green radical has an absorption maximum at 734 nm. Antioxidants reduce the ABTS•+, causing the solution to decolorize. This assay is applicable to both hydrophilic and lipophilic compounds.[10]

Experimental Protocol

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Positive controls: Ascorbic acid, Trolox

-

96-well microplate and reader

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Preparation of ABTS•+ Working Solution:

-

Before the assay, dilute the stock solution with ethanol or PBS (pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[11]

-

-

Preparation of Test Compound and Standards: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) in the same solvent used for the working solution.

-

Assay Execution:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

-